Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: An In-Depth Technical Guide
Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: An In-Depth Technical Guide
Abstract
This technical guide details the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 41302-34-5 for the generic isomer), a critical
Retrosynthetic Analysis & Strategy
The target molecule features a cyclohexane ring with three key functionalities: a methyl ester at C1, a ketone at C2, and a methyl group at C5. The 1,3-relationship between the ester and the ketone identifies it as a
Strategic Disconnections
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Bond C1-C2 (Claisen/Carboxylation): Disconnecting the ester group leads to 4-methylcyclohexanone . This is the most direct path, utilizing the inherent symmetry of the precursor to ensure regioselectivity.
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Aromatic Reduction: Disconnecting the saturation leads to Methyl 5-methylsalicylate . This route relies on catalytic hydrogenation to reduce the aromatic ring while retaining the oxygenation pattern.
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Dieckmann Condensation: Disconnecting the C2-C7 bond (ring closing) leads to Dimethyl 4-methylpimelate . While classically valid, the precursor is less accessible than 4-methylcyclohexanone.
Decision Matrix
| Route | Precursor | Key Reagents | Pros | Cons |
| A (Primary) | 4-Methylcyclohexanone | NaH, Dimethyl Carbonate | High yield, cheap starting material, 100% regioselective. | Requires anhydrous conditions; NaH handling. |
| B (Alternative) | Methyl 5-methylsalicylate | H₂, Rh/Al₂O₃ or Pd/C | Scalable, fewer steps if precursor available. | High pressure required; stereocontrol issues (cis/trans). |
| C (Classic) | Dimethyl 4-methylpimelate | NaOMe, Toluene | Robust ring formation. | Precursor synthesis is multi-step and expensive. |
Selected Approach: Route A is the focus of this guide due to the ubiquity of 4-methylcyclohexanone and the high atom economy of the carboxylation reaction.
Primary Synthesis: Regioselective Carboxylation
The Logic of Regioselectivity
4-Methylcyclohexanone possesses a plane of symmetry passing through C1 (carbonyl) and C4 (methyl). Consequently, the C2 and C6 positions are enantiotopic (chemically equivalent in an achiral environment). Deprotonation at either site yields the same thermodynamic enolate. Subsequent trapping with an electrophile (methoxycarbonyl source) yields a single regioisomer: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate .
Note on Numbering: Upon carboxylation, IUPAC priority shifts. The carbon bearing the ester becomes C1, the ketone C2. The methyl group, originally at C4 relative to the ketone, ends up at C5 in the new numbering scheme (see diagram below).
Reaction Mechanism & Pathway
The synthesis utilizes Dimethyl Carbonate (DMC) as both the solvent and the carboxylation reagent, activated by Sodium Hydride (NaH) . This method avoids the use of toxic methyl chloroformate and generates methanol as the only byproduct.
Caption: Mechanism of base-mediated carboxylation. The symmetry of the starting material ensures a single regioisomer.
Detailed Experimental Protocol
Materials & Safety
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Dimethyl Carbonate (DMC): Anhydrous. Acts as reagent and solvent.[3][4][5]
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Sodium Hydride (NaH): 60% dispersion in mineral oil. Hazard: Pyrophoric. Handle under inert atmosphere.
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Solvent: Anhydrous THF (optional co-solvent) or neat DMC.
Step-by-Step Procedure
Scale: 100 mmol (11.2 g) of 4-methylcyclohexanone.
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Catalyst Preparation:
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Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
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Flush with Nitrogen (N₂) or Argon.
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Add NaH (8.0 g, 200 mmol, 2.0 equiv) . Wash with dry hexane (3 x 20 mL) to remove mineral oil if high purity is required, though unwashed NaH is often sufficient for this reaction.
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Suspend the NaH in Dimethyl Carbonate (50 mL) .
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Reaction Initiation:
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Heat the suspension to reflux (90 °C) .
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Add a solution of 4-Methylcyclohexanone (11.2 g, 100 mmol) in DMC (20 mL) dropwise over 30–45 minutes.
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Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.
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Completion:
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Continue reflux for 2–3 hours after addition is complete. The mixture typically turns thick and yellow/orange (formation of the
-keto ester enolate salt). -
Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The starting ketone should be fully consumed.
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Quench & Workup:
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Cool the reaction mixture to 0 °C in an ice bath.
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Carefully quench with Glacial Acetic Acid (15 mL) diluted in cold water (50 mL) or 1M HCl. Caution: Violent gas evolution.
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Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) or Dichloromethane .
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Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.
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Purification:
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Concentrate the filtrate under reduced pressure (Rotovap).
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Distillation: The crude oil is best purified by high-vacuum distillation.
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Expected Boiling Point: 105–110 °C at 10 mmHg (approximate).
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Alternatively, flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes).
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Yield & Characterization
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Typical Yield: 85–92%
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Appearance: Colorless to pale yellow oil.
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Stereochemistry: The product is obtained as a mixture of diastereomers (cis/trans) due to the epimerizable nature of the C1 position between the carbonyls. The trans-diequatorial conformer is often thermodynamically favored.
| Analytical Method | Expected Signal Characteristics |
| 1H NMR (CDCl₃) | |
| 13C NMR | Carbonyls at ~171 ppm (ester) and ~205 ppm (ketone); Enol carbons if tautomerization occurs. |
| IR Spectroscopy | 1740 cm⁻¹ (Ester C=O), 1715 cm⁻¹ (Ketone C=O). |
| Mass Spectrometry | Molecular Ion [M]+ = 170.2 m/z. |
Alternative Route: Hydrogenation of Methyl 5-Methylsalicylate
For laboratories equipped with high-pressure hydrogenation apparatus, this route offers a "one-pot" reduction from an aromatic precursor.
Protocol Summary
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Substrate: Methyl 5-methylsalicylate (Methyl Cresotinate).
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Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Note: Pd/C is often less effective for ring saturation without high temperatures.
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Conditions: 50–100 bar H₂, 80–100 °C, Methanol solvent.
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Mechanism:
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Step 1: Saturation of the aromatic ring to Methyl 2-hydroxy-5-methylcyclohexanecarboxylate.
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Step 2: Oxidation of the secondary alcohol to the ketone (Jones Oxidation or Swern Oxidation) is usually required as a second step, as direct hydrogenation to the ketone is difficult to stop without over-reduction to the alcohol.
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Correction: This is effectively a 2-step route (Hydrogenation
Oxidation).
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Troubleshooting & Optimization
Common Pitfalls[6][7]
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Decarboxylation: The product is a
-keto ester. Acidic hydrolysis at high temperatures will cause loss of the ester group, reverting to 4-methylcyclohexanone. Solution: Keep workup cold and avoid strong aqueous acids/bases for extended periods. -
O-Alkylation: When using alkyl halides (e.g., if trying to methylate a precursor), O-alkylation can compete. However, the DMC carboxylation route avoids this issue entirely.
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Solidification: The reaction mixture becomes very thick due to the sodium salt precipitation. Solution: Use mechanical stirring or add additional anhydrous THF if magnetic stirring stalls.
Stereochemical Control
The C1 proton is acidic (
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Thermodynamic Control: Treating the mixture with a catalytic amount of base (NaOMe) in MeOH will equilibrate the mixture to the thermodynamically most stable isomer (typically where the C1-ester and C5-methyl are equatorial).
References
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Dieckmann Condensation & Mechanism
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Carboxylation with Dimethyl Carbonate
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Tundo, P.; Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002 , 35(9), 706–716. Link
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Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Data)
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PubChem Compound Summary for CID 458119 (Ethyl analog) and related Methyl esters. Link
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- Regioselectivity in Cyclohexanone Carboxylation: House, H. O. Modern Synthetic Reactions, 2nd Ed., W. A. Benjamin, Menlo Park, 1972.
- Hydrogenation of Salicylates: Hirano, M. et al. "Hydrogenation of aromatic carboxylic acids." Journal of Chemical Technology & Biotechnology, 2005.
Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. chemscene.com [chemscene.com]
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
